(5-Methylpyrimidin-2-yl)methanol chemical properties and structure
(5-Methylpyrimidin-2-yl)methanol chemical properties and structure
An In-depth Technical Guide to (5-Methylpyrimidin-2-yl)methanol: Chemical Properties and Structure
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of (5-Methylpyrimidin-2-yl)methanol (CAS No: 90905-61-6). This document is intended to serve as a foundational resource for researchers utilizing this compound as a heterocyclic building block in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and a detailed, plausible experimental protocol for its synthesis is provided.
Chemical Identity and Structure
(5-Methylpyrimidin-2-yl)methanol is a substituted pyrimidine characterized by a methyl group at the 5-position and a hydroxymethyl group at the 2-position of the heterocyclic ring. Its structure combines the aromatic, electron-deficient pyrimidine core with a primary alcohol functional group, making it a versatile intermediate for further chemical modification.
Caption: 2D structure of (5-Methylpyrimidin-2-yl)methanol.
Physicochemical and Computational Properties
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 90905-61-6 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| IUPAC Name | (5-Methylpyrimidin-2-yl)methanol | |
| Synonyms | 5-Methyl-2-pyrimidinemethanol, 2-Hydroxymethyl-5-methylpyrimidine | [1][3] |
| Structural Identifiers | ||
| SMILES | CC1=CN=C(CO)N=C1 | [1] |
| InChI | InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |
| InChIKey | LZCRIKBXCJASPP-UHFFFAOYSA-N | |
| Physicochemical Data | ||
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |
| Computational Data | ||
| LogP (Predicted) | 0.277 | [1] |
| TPSA (Topological Polar Surface Area) | 46.01 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Handling and Storage | ||
| Storage Conditions | Store at 4°C or Room Temperature, Sealed in a dry environment. | [1][3] |
Spectroscopic Characterization (Predicted)
While experimental spectra for (5-Methylpyrimidin-2-yl)methanol are not publicly available, the following section describes the expected spectroscopic characteristics based on its chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two pyrimidine ring protons should appear as singlets in the aromatic region (typically δ 8.5-9.0 ppm). The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) would be a singlet in the upfield region, around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six unique carbon signals. The two pyrimidine carbons attached to nitrogen (C2 and C4/C6) would be the most downfield. The C5 carbon bearing the methyl group and the C2 carbon bearing the hydroxymethyl group would also be in the aromatic region. The methylene carbon (-CH₂OH) would likely appear around δ 60-65 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, typically below δ 20 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic ring and the alkyl groups would be observed around 2850-3100 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would appear around 1000-1100 cm⁻¹.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 124. A significant fragment would be the loss of the hydroxyl group or the entire hydroxymethyl group.
Proposed Synthesis and Experimental Protocol
Caption: A proposed four-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Reduction of Methyl 5-methylpyrimidine-2-carboxylate
Warning: This procedure involves hazardous reagents and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 5-methylpyrimidine-2-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq) and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The stirred suspension is cooled to 0 °C using an ice-water bath.
-
Addition of Ester: Methyl 5-methylpyrimidine-2-carboxylate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of a saturated aqueous solution of Rochelle's salt. This is stirred vigorously until two clear layers form (this may take several hours or overnight).
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Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The organic layers are combined.
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Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure (5-Methylpyrimidin-2-yl)methanol.
Biological Activity and Potential Applications
As of the date of this document, there are no specific studies in the peer-reviewed literature detailing the biological activity or signaling pathway interactions of (5-Methylpyrimidin-2-yl)methanol. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals.
Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including:
-
Anticancer: As building blocks of DNA and RNA, pyrimidine analogues can interfere with nucleic acid synthesis, making them targets for cancer chemotherapy.[6][7]
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Antimicrobial and Antiviral: Many pyrimidine derivatives have demonstrated efficacy as antibacterial, antifungal, and antiviral agents.[8][9]
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Anti-inflammatory: Certain pyrimidine-containing compounds have shown potent anti-inflammatory properties.[10]
The structural features of (5-Methylpyrimidin-2-yl)methanol make it an attractive starting point for the synthesis of libraries of novel compounds for screening in these and other therapeutic areas.
Caption: The relationship between the structural features and key chemical properties.
Conclusion
(5-Methylpyrimidin-2-yl)methanol is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and biological activity is currently lacking in the public domain, this guide provides all available information, along with robust, scientifically-grounded predictions and a detailed proposed synthesis. The structural motifs present in this molecule suggest it is a prime candidate for further investigation and derivatization to explore novel chemical space.
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. (5-Methylpyrimidin-2-yl)methanol - CAS:90905-61-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
